

An In-depth Technical Guide to the Crystal Structure Analysis of C₁₄H₁₂Br₃NO

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Compound of Interest

Compound Name: C₁₄H₁₂Br₃NO

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the crystal structure analysis of the compound **C₁₄H₁₂Br₃NO**, chemically identified as N-(4-methylbenzyl)-2,4,6-tribromoaniline. While a public crystal structure for this specific compound is not available in crystallographic databases as of the latest search, this document serves as a detailed technical guide outlining the necessary experimental protocols, data presentation standards, and analytical workflows required for its determination and analysis.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The precise knowledge of a compound's crystal structure provides invaluable insights into its physical and chemical properties, including intermolecular interactions, conformational preferences, and potential biological activity. This guide focuses on the analytical process for **C₁₄H₁₂Br₃NO**, a derivative of 2,4,6-tribromoaniline. The addition of a 4-methylbenzyl group to the aniline nitrogen introduces significant conformational flexibility and potential for various intermolecular interactions, making its structural analysis of particular interest.

Data Presentation

A thorough crystal structure analysis results in a wealth of quantitative data. For clarity and comparative purposes, it is essential to present this information in a structured format. The

following tables serve as a template for the crystallographic data of **C₁₄H₁₂Br₃NO** upon its experimental determination.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C14H12Br3NO
Formula Weight	466.07
Temperature (K)	e.g., 293(2)
Wavelength (Å)	e.g., 0.71073
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
Unit Cell Dimensions	
a (Å)	
b (Å)	
c (Å)	
α (°)	
β (°)	
γ (°)	
Volume (Å ³)	
Z	
Calculated Density (Mg/m ³)	
Absorption Coefficient (mm ⁻¹)	
F(000)	
Data Collection	
Crystal Size (mm ³)	
θ range for data collection (°)	
Index Ranges	
Reflections Collected	

Independent Reflections	
R(int)	
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	
Goodness-of-fit on F ²	
Final R indices [I > 2σ(I)]	
R indices (all data)	
Largest diff. peak and hole (e.Å ⁻³)	

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
Br1	C2	
Br2	C4	
Br3	C6	
N1	C1	
N1	C7	
C7	C8	
C11	C14	
(...add other relevant bonds)		

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C6	C1	C2	
C1	N1	C7	
N1	C7	C8	
C10	C11	C14	
(...add other relevant angles)			

Table 4: Selected Torsion Angles (°)

Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
C2	C1	N1	C7	
C1	N1	C7	C8	
N1	C7	C8	C9	
(...add other relevant torsions)				

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Synthesis and Crystallization

- Synthesis of N-(4-methylbenzyl)-2,4,6-tribromoaniline: The title compound can be synthesized via a nucleophilic substitution reaction between 2,4,6-tribromoaniline and 4-methylbenzyl bromide in the presence of a suitable base (e.g., K_2CO_3 or Et_3N) and an appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography. The crude product is then purified using column chromatography or recrystallization.

- **Crystal Growth:** High-quality single crystals are paramount for X-ray diffraction analysis. Suitable crystals of N-(4-methylbenzyl)-2,4,6-tribromoaniline may be grown by slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Other techniques such as vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection

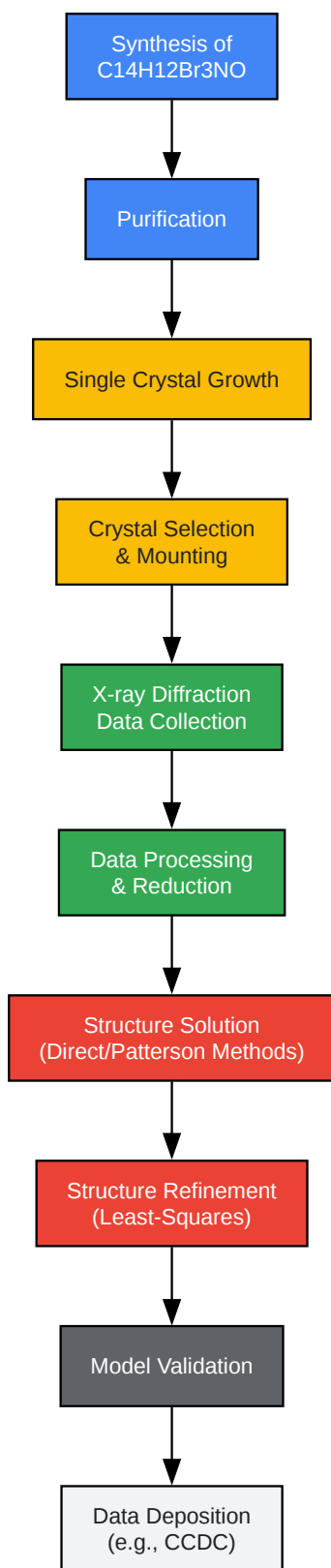
- **Crystal Mounting:** A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a specific temperature, often a low temperature like 100 K or 293 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

- **Data Reduction:** The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities and their standard uncertainties.
- **Structure Solution:** The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
- **Structure Refinement:** The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is visualized in the following diagram.



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Caption: Workflow for Crystal Structure Analysis.

This comprehensive guide provides the necessary framework for the crystal structure analysis of **C₁₄H₁₂Br₃NO**. The detailed protocols and data presentation templates are intended to assist researchers in the successful determination and reporting of this and similar molecular structures.

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